Potassium methyl sulfate

概要

説明

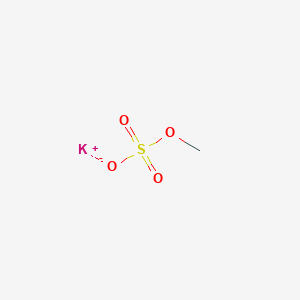

Potassium methyl sulfate is a chemical compound with the formula CH5KO4S. It is a white crystalline powder that is highly soluble in water. This compound is known for its strong corrosive and irritant properties, making it essential to handle with care. This compound is primarily used in organic synthesis as a catalyst and esterification reagent.

準備方法

Potassium methyl sulfate is typically prepared by reacting methyl sulfate (CH3OSO2OH) with potassium hydroxide (KOH). The process involves dissolving methyl sulfate in water and then slowly adding potassium hydroxide. The reaction mixture is then filtered to obtain the solid product of this compound .

化学反応の分析

Potassium methyl sulfate undergoes various chemical reactions, including:

Esterification: It reacts with alcohols to form corresponding sulfates.

Substitution: It can participate in substitution reactions where the methyl group is replaced by other functional groups.

Hydrolysis: In the presence of water, it can hydrolyze to form methanol and potassium hydrogen sulfate.

Common reagents used in these reactions include alcohols, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Potassium methyl sulfate has several applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis, particularly in esterification reactions.

Biology: It is employed in the study of sulfation processes in biological systems.

Medicine: It is used in the synthesis of certain pharmaceuticals and as a reagent in drug development.

Industry: It serves as a scouring agent in the textile industry and as a component in various cleaning agents

作用機序

The mechanism of action of potassium methyl sulfate involves its ability to donate sulfate groups in chemical reactions. This property makes it an effective catalyst in esterification and other organic synthesis processes. The molecular targets and pathways involved include the activation of hydroxyl groups in alcohols, facilitating their conversion to sulfates .

類似化合物との比較

Potassium methyl sulfate can be compared with other similar compounds such as:

Potassium ethyl sulfate: Similar in structure but with an ethyl group instead of a methyl group.

Potassium sulfate: Lacks the organic methyl group and is primarily used as a fertilizer.

Potassium bisulfate: Contains an additional hydrogen atom, making it more acidic.

The uniqueness of this compound lies in its ability to act as a versatile catalyst in organic synthesis, particularly in esterification reactions .

生物活性

Potassium methyl sulfate (KMS), with the chemical formula CH₃KO₄S, is a versatile compound primarily known for its applications in organic synthesis and biological studies. This article explores the biological activity of KMS, highlighting its mechanisms of action, biochemical properties, and relevant case studies.

Overview

This compound is a white crystalline powder that is highly soluble in water. Its biological relevance stems from its role in sulfation processes and its utility as a catalyst in various biochemical reactions. Due to its strong corrosive and irritant properties, it requires careful handling in laboratory settings.

Target of Action

KMS acts primarily on cellular membranes, influencing the activity of sodium/potassium-transporting ATPase subunit alpha-1. This enzyme is crucial for maintaining the membrane potential of cells, particularly in muscle and nerve tissues.

Mode of Action

KMS facilitates the uptake of certain compounds in muscle cells, particularly under conditions of denervation. It has been shown to enhance the uptake of tritium-labeled decamethonium in denervated skeletal muscle, indicating its role in modulating physiological changes in these tissues.

This compound participates in several biochemical pathways:

- Esterification Reactions : KMS reacts with alcohols to form corresponding sulfates, making it valuable in organic synthesis.

- Sulfation Processes : It plays a critical role in sulfation, a process essential for the metabolism of various biomolecules.

- Hydrolysis : In aqueous environments, KMS can hydrolyze to produce methanol and potassium hydrogen sulfate, impacting its biological availability .

Study on Muscle Cell Activity

One notable study investigated the effects of KMS on skeletal muscle cells post-denervation. Researchers found that KMS significantly increased the uptake of neurotransmitter analogs, suggesting that it could enhance synaptic efficacy even when nerve activity was compromised. This finding underscores KMS's potential role in therapeutic strategies for muscle atrophy.

Investigation into Acetylcholine Receptors

Another study utilized KMS to explore the distribution of acetylcholine receptors (AChRs) at neuromuscular junctions. The results indicated that even when muscle cells were depolarized using KMS, AChR clustering remained intact. This suggests that nerve-derived signals are independent of electrical activity mediated by action potentials.

Toxicological Profile

While KMS exhibits useful biological activities, it also poses significant health risks:

- Irritation : Exposure can lead to respiratory irritation and skin sensitization.

- Toxicity : Animal studies indicate that ingestion of large amounts can be harmful or fatal .

- Long-term Effects : Chronic exposure may result in respiratory conditions such as reactive airways dysfunction syndrome (RADS) .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Esterification Catalyst | Facilitates esterification reactions with alcohols |

| Sulfation Agent | Involved in metabolic sulfation processes |

| Muscle Cell Modulation | Enhances neurotransmitter uptake in denervated muscle cells |

| AChR Distribution Study | Assists in understanding AChR clustering independent of nerve activity |

特性

CAS番号 |

562-54-9 |

|---|---|

分子式 |

CH4KO4S |

分子量 |

151.21 g/mol |

IUPAC名 |

potassium;methyl sulfate |

InChI |

InChI=1S/CH4O4S.K/c1-5-6(2,3)4;/h1H3,(H,2,3,4); |

InChIキー |

QSGKLHYFBNRKBE-UHFFFAOYSA-N |

SMILES |

COS(=O)(=O)[O-].[K+] |

異性体SMILES |

COS(=O)(=O)[O-].[K+] |

正規SMILES |

COS(=O)(=O)O.[K] |

Key on ui other cas no. |

562-54-9 |

ピクトグラム |

Irritant; Health Hazard |

関連するCAS |

75-93-4 (Parent) |

同義語 |

Potassium methyl sulfate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Potassium Methyl Sulfate affect skeletal muscle, specifically in the context of denervation?

A1: Research suggests that this compound, often used to depolarize muscle cells, can influence the uptake of certain compounds in denervated skeletal muscle. For instance, studies show that denervated muscles exhibit increased uptake of tritium-labeled decamethonium compared to normal muscles, and this uptake can be reduced by this compound []. This suggests a role for this compound in modulating the physiological changes occurring in denervated muscle, potentially impacting the function and pharmacology of these tissues.

Q2: What is the role of this compound in studying acetylcholine receptors (AChRs) and cholinesterase (ChE) in nerve-muscle interactions?

A2: this compound has been utilized to investigate the role of nerve activity in the distribution of AChRs and ChE at neuromuscular junctions. Studies have shown that even when this compound is used to depolarize nerve and muscle cells in culture, the localization of AChRs and ChE at nerve-muscle contact sites still occurs []. This suggests that the nerve-derived signals influencing AChR and ChE clustering are likely independent of traditional electrical activity mediated by action potentials.

Q3: Can this compound be used to study synaptic plasticity in the brain?

A3: Yes, this compound has been employed as a tool in electrophysiology experiments exploring synaptic plasticity. For instance, researchers used intracellular injections of this compound to depolarize hippocampal neurons, mimicking postsynaptic activity []. This allowed them to study the induction of long-term depression (LTD) and explore the temporal requirements for associative synaptic plasticity in the hippocampus.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。